molecular formula C10H8BrClN2O B13701916 2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol

2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol

Cat. No.: B13701916
M. Wt: 287.54 g/mol
InChI Key: NMUUJJNGUFUMCP-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a bromo and chloro group on the phenyl ring and a methanol group on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. The resulting imidazole derivative is then subjected to reduction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Bromo-5-chlorophenyl)imidazole-5-carboxaldehyde or 2-(2-Bromo-5-chlorophenyl)imidazole-5-carboxylic acid.

    Reduction: 2-(2-Hydroxy-5-chlorophenyl)imidazole-5-methanol or 2-(2-Bromo-5-hydroxyphenyl)imidazole-5-methanol.

    Substitution: 2-(2-Methoxy-5-chlorophenyl)imidazole-5-methanol or 2-(2-Bromo-5-tert-butylphenyl)imidazole-5-methanol.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the bromo and chloro groups can enhance its binding affinity to certain targets, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)imidazole-5-methanol
  • 2-(2-Chloro-5-fluorophenyl)imidazole-5-methanol
  • 2-(2-Bromo-5-methylphenyl)imidazole-5-methanol

Uniqueness

2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can influence its reactivity and binding properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

[2-(2-bromo-5-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrClN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

NMUUJJNGUFUMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(N2)CO)Br

Origin of Product

United States

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